molecular formula C16H15Cl2N3O4S B2839030 2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide CAS No. 446055-51-2

2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide

Cat. No.: B2839030
CAS No.: 446055-51-2
M. Wt: 416.27
InChI Key: RAURZEZBIQYRDR-UHFFFAOYSA-N
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Description

2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide is a complex organic compound with the molecular formula C16H15Cl2N3O4S and a molecular weight of 416.27 g/mol. This compound is characterized by the presence of dichloro, N-methylsulfonyl, and benzamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the N-methylsulfonylaniline intermediate: This step involves the reaction of aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The N-methylsulfonylaniline intermediate is then acetylated using acetic anhydride to form the acetylated intermediate.

    Coupling with 2,3-dichlorobenzoyl chloride: The final step involves the reaction of the acetylated intermediate with 2,3-dichlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide can be compared with other similar compounds, such as:

    2-[[2-(2,3-dichloroanilino)acetyl]amino]benzamide: This compound lacks the N-methylsulfonyl group, which may result in different chemical and biological properties.

    2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoic acid: The presence of a carboxylic acid group instead of the benzamide group can significantly alter its reactivity and applications.

Properties

IUPAC Name

2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c1-26(24,25)21(13-8-4-6-11(17)15(13)18)9-14(22)20-12-7-3-2-5-10(12)16(19)23/h2-8H,9H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAURZEZBIQYRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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